

7-Bromomethyl-2-methylindazole: A Versatile Building Block for Advanced Organic Synthesis

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Compound of Interest

Compound Name: 7-Bromomethyl-2-methylindazole

Cat. No.: B1377870

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Introduction: The Strategic Advantage of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".^{[1][2]} Its rigid, aromatic structure serves as an excellent bioisostere for native purine bases, enabling it to form critical hydrogen bonding interactions with a multitude of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other key enzymes.^{[3][4]} The development of potent and selective therapeutic agents, particularly kinase inhibitors for oncology, frequently relies on the strategic functionalization of the indazole core.^{[5][6][7]}

A significant challenge in the synthesis of indazole-based compounds is controlling the regioselectivity of N-alkylation, as reactions often yield a mixture of N-1 and N-2 isomers that can be difficult to separate.^{[8][9][10]} 7-Bromomethyl-2-methyl-2H-indazole (CAS No. 1363380-76-0) is a cleverly designed building block that circumvents this fundamental issue.^[11] With the nitrogen at the 2-position already methylated, it offers a single, unambiguous point of modification: a highly reactive bromomethyl group at the 7-position. This feature makes it an exceptionally valuable reagent for introducing the 2-methyl-2H-indazol-7-yl)methyl moiety into target molecules, streamlining synthetic routes and enhancing molecular diversity in drug discovery campaigns.

This technical guide provides an in-depth exploration of **7-bromomethyl-2-methylindazole** as a synthetic building block, offering detailed protocols, mechanistic insights, and practical

guidance for its application in the laboratory.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is critical for its safe and effective use.

Property	Value	Reference
CAS Number	1363380-76-0	[11]
Molecular Formula	C ₉ H ₉ BrN ₂	[11]
Molecular Weight	225.09 g/mol	[11]
Appearance	Typically an off-white to yellow solid	Inferred
Solubility	Soluble in common organic solvents (DCM, THF, DMF, DMSO)	Inferred

Safety and Handling:

While a specific safety data sheet (SDS) for **7-bromomethyl-2-methylindazole** is not universally available, its structure—a brominated heterocyclic compound—warrants careful handling in a well-ventilated chemical fume hood.[\[12\]](#)[\[13\]](#)[\[14\]](#)

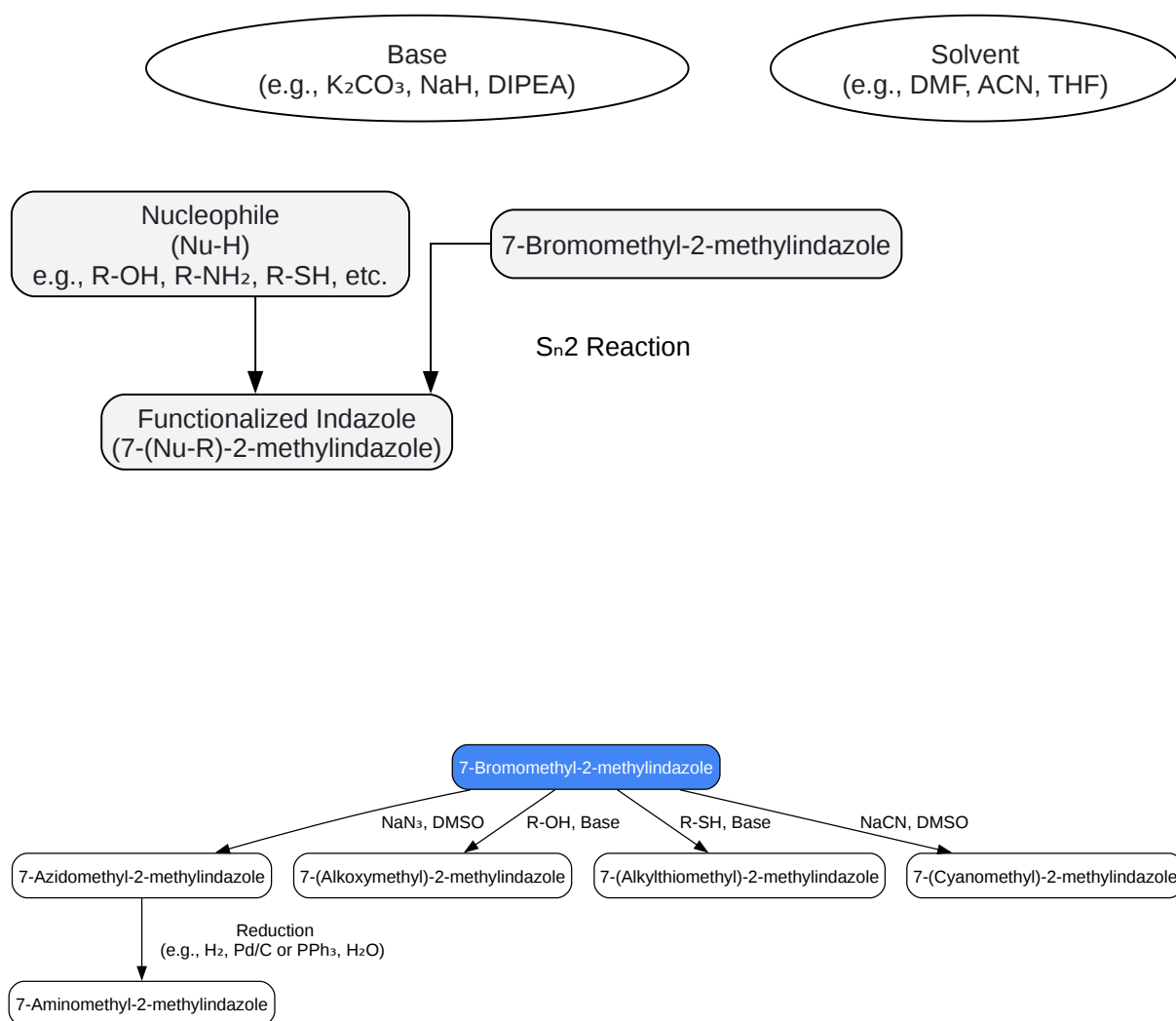
- **Hazard Statements:** Based on analogous structures, this compound should be considered harmful if swallowed or in contact with skin, and may cause serious eye irritation and respiratory irritation.[\[12\]](#)[\[13\]](#)[\[15\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[\[13\]](#)[\[15\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[\[13\]](#)
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Applications

The synthetic utility of **7-bromomethyl-2-methylindazole** is dominated by the reactivity of the C7-bromomethyl group. This primary, "benzylic-like" bromide is an excellent electrophile, highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

Diagram 1: General Reaction Workflow

A flowchart illustrating the core utility of **7-bromomethyl-2-methylindazole** in S_N2 reactions.



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